molecular formula C10H10N2O B14120151 2-(3,5-Dimethyl-4-isoxazolyl)pyridine

2-(3,5-Dimethyl-4-isoxazolyl)pyridine

Cat. No.: B14120151
M. Wt: 174.20 g/mol
InChI Key: KGDISOQTTNBZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-4-isoxazolyl)pyridine is a heterocyclic compound that features both a pyridine ring and an isoxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-4-isoxazolyl)pyridine typically involves the formation of the isoxazole ring followed by its attachment to the pyridine ring. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-4-isoxazolyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(3,5-Dimethyl-4-isoxazolyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-4-isoxazolyl)pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-isoxazolyl compounds: These compounds share the isoxazole ring but differ in the substituents attached to the ring.

    Pyridine derivatives: Compounds with modifications on the pyridine ring that exhibit different chemical and biological properties.

Uniqueness

2-(3,5-Dimethyl-4-isoxazolyl)pyridine is unique due to the combination of the isoxazole and pyridine rings, which imparts distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile modifications and applications in various fields .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3,5-dimethyl-4-pyridin-2-yl-1,2-oxazole

InChI

InChI=1S/C10H10N2O/c1-7-10(8(2)13-12-7)9-5-3-4-6-11-9/h3-6H,1-2H3

InChI Key

KGDISOQTTNBZEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.